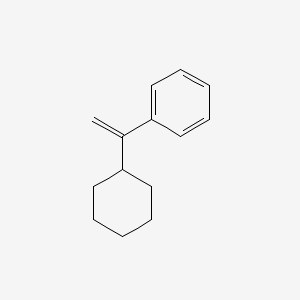
alpha-Cyclohexylstyrene
Description
α-Cyclohexylstyrene is a styrene derivative characterized by a cyclohexyl group substituted at the alpha position of the vinylbenzene structure. Styrenes with bulky substituents like cyclohexyl groups are often studied for their polymerization behavior and applications in materials science. The cyclohexyl moiety likely enhances steric hindrance and thermal stability compared to unsubstituted styrene .
Properties
Molecular Formula |
C14H18 |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-cyclohexylethenylbenzene |
InChI |
InChI=1S/C14H18/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2,4-5,8-9,14H,1,3,6-7,10-11H2 |
InChI Key |
MXLWBXNCIZQWNB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares α-cyclohexylstyrene (hypothetical data inferred from analogs) with structurally or functionally related compounds from the evidence:
Structural and Reactivity Differences
- In contrast, chlorocyclohexane’s smaller substituent (Cl) allows for faster nucleophilic substitution reactions .
- Electron Density : The electron-donating cyclohexyl group in α-cyclohexylstyrene may stabilize radical intermediates during polymerization, similar to how methyl groups enhance polystyrene stability . Cyclohexene, with its electron-rich double bond, undergoes rapid addition reactions, as seen in bromine water tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


